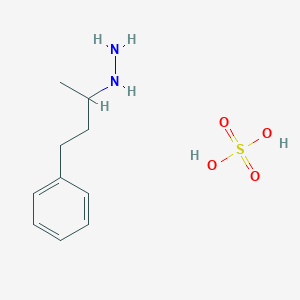

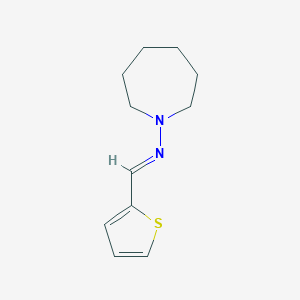

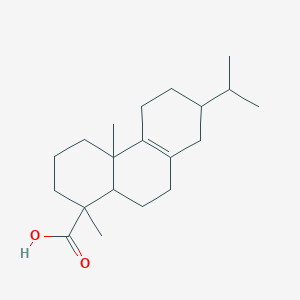

![molecular formula C17H19NO2S B232088 (6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine, also known as clozapine-N-oxide (CNO), is a synthetic compound that is widely used in scientific research as a pharmacological tool to activate or inhibit specific receptors or signaling pathways. CNO is a derivative of clozapine, an atypical antipsychotic drug, but it does not have any antipsychotic effects on its own. Instead, CNO has been shown to be a highly selective and potent ligand for the DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), a class of engineered G protein-coupled receptors that can be selectively activated or inhibited by CNO.

作用机制

CNO binds selectively and with high affinity to the DREADDs, which are engineered G protein-coupled receptors that are not activated by endogenous ligands. Upon binding of CNO, the DREADDs undergo a conformational change that activates downstream signaling pathways, leading to the modulation of neural activity. The specific effects of CNO depend on the type and subtype of DREADD used, as well as the neural circuit or cell type targeted.

Biochemical and Physiological Effects:

CNO has been shown to have minimal off-target effects on endogenous receptors and signaling pathways, making it a highly specific and reliable tool for studying neural circuits and cell types. However, CNO can have some physiological effects, such as changes in heart rate, blood pressure, and body temperature, which should be taken into account when interpreting experimental results.

实验室实验的优点和局限性

CNO has several advantages over other pharmacological tools for studying neural circuits and cell types, including its high selectivity and potency, its ability to be administered systemically or locally, and its reversible and tunable effects. However, CNO also has some limitations, such as its potential physiological effects, its dependence on the expression of DREADDs, and the need for appropriate controls and experimental design to ensure the specificity of its effects.

未来方向

There are several future directions for the use of CNO in scientific research, including the development of new DREADD variants with improved pharmacological properties, the optimization of delivery methods and dosing regimens, and the application of CNO in combination with other techniques, such as optogenetics and chemogenetics, to study complex neural circuits and behaviors. Additionally, CNO may have potential clinical applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.

合成方法

CNO can be synthesized from clozapine through a series of chemical reactions, including the oxidation of the thiepin ring to form the dioxido moiety, followed by the substitution of the chlorine atom with a dimethylamino group. The synthesis of CNO is relatively simple and can be performed using standard laboratory techniques and reagents.

科学研究应用

CNO has become a widely used tool in neuroscience research due to its ability to selectively activate or inhibit specific neural circuits or cell types in vivo and in vitro. DREADDs have been used to study a wide range of physiological and pathological processes, including pain, addiction, anxiety, depression, and Parkinson's disease. CNO has also been used to study the neural mechanisms underlying social behavior, learning and memory, and circadian rhythms.

属性

分子式 |

C17H19NO2S |

|---|---|

分子量 |

301.4 g/mol |

IUPAC 名称 |

1-(6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepin-5-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C17H19NO2S/c1-18(2)11-17-16-10-6-5-9-15(16)14-8-4-3-7-13(14)12-21(17,19)20/h3-10,17H,11-12H2,1-2H3 |

InChI 键 |

XPLNJIWMKHESJT-UHFFFAOYSA-N |

SMILES |

CN(C)CC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |

规范 SMILES |

CN(C)CC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

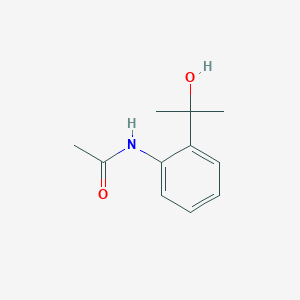

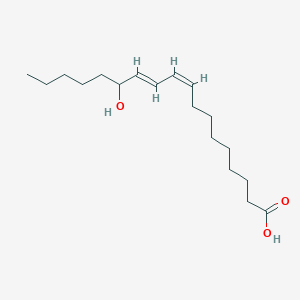

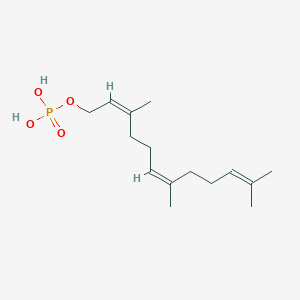

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

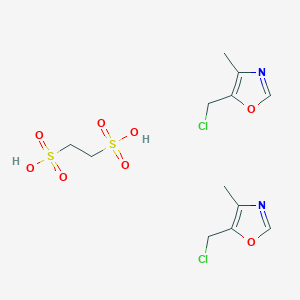

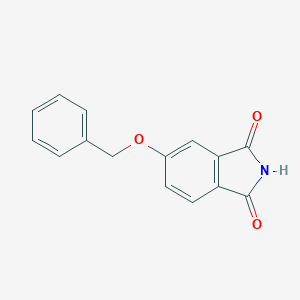

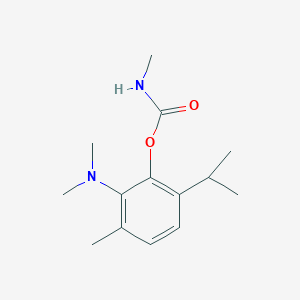

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)